molecular formula C15H15FN2O2 B4896553 N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea

N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea

Cat. No. B4896553
M. Wt: 274.29 g/mol
InChI Key: IORNWRVCPLDQOP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea, also known as EFU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. EFU belongs to the class of urea-based compounds that exhibit diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in various scientific fields. In medicine, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has shown promising results as an anticancer agent, particularly against breast cancer cells. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has also been investigated as an antimicrobial and antifungal agent, with significant activity against various bacterial and fungal strains. In agriculture, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has been studied as a herbicide and plant growth regulator, with potential applications in weed control and crop yield enhancement. In environmental science, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has been investigated as a pollutant degradation agent, with the ability to degrade various organic pollutants in soil and water.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This results in DNA damage and cell death, particularly in cancer cells.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea exhibits various biochemical and physiological effects, depending on the concentration and exposure time. In cancer cells, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea induces apoptosis and cell cycle arrest, leading to cell death. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea also inhibits the migration and invasion of cancer cells, which are essential for metastasis. In bacteria and fungi, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea disrupts the cell membrane and inhibits the synthesis of essential biomolecules, leading to cell death. In plants, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea inhibits the growth and development of weeds and enhances the growth and yield of crops.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its easy synthesis, high purity, and diverse biological activities. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be used in various assays, such as cell viability, apoptosis, and migration assays. However, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea also has limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and toxicity. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea also requires further studies to determine its safety and efficacy in vivo.

Future Directions

N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has several future directions for scientific research, including its potential applications in cancer therapy, agriculture, and environmental science. Further studies are needed to determine the optimal dosage and administration route of N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea for cancer treatment. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can also be modified to enhance its solubility and bioavailability for better efficacy. In agriculture, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be used in combination with other herbicides and pesticides to enhance their activity and reduce environmental pollution. In environmental science, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be used in bioremediation strategies to degrade various organic pollutants in soil and water. Overall, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has significant potential for various scientific applications, and further studies are needed to fully explore its biological activities and potential benefits.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be synthesized through a simple and efficient method using the reaction between 2-fluoroaniline and 2-ethoxyphenylisocyanate in the presence of a base catalyst. The reaction yields a white crystalline solid that can be purified using recrystallization or column chromatography techniques. The purity and identity of N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-14-10-6-5-9-13(14)18-15(19)17-12-8-4-3-7-11(12)16/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORNWRVCPLDQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-(2-fluorophenyl)urea

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